4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11BrFNO2S . Unfortunately, there is not much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For “this compound”, the molecular weight is 344.20 . Other properties are not specified .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: Research has explored derivatives of benzenesulfonamide, similar to 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, in the development of zinc phthalocyanine compounds. These compounds have shown promising properties for use in photodynamic therapy, an alternative cancer treatment method. Their effectiveness in producing singlet oxygen, essential for photodynamic therapy, makes them potential candidates for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Radiopharmaceutical Applications
- Radiolabelling Compounds: The study of N-(fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides, which bear structural similarities to this compound, has been conducted for their potential in radiolabelling applications. These compounds could provide new avenues for synthesizing 18F-labelled compounds used in radiopharmaceuticals (Schirrmacher et al., 2003).
Cancer Treatment and Photophysical Properties
- Zinc(II) Phthalocyanine with Benzenesulfonamide Substituents: Another study highlighted the synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound, similar to this compound, exhibited properties suitable for use as a photosensitizer in photodynamic therapy for cancer treatment. Its photophysical properties, such as fluorescence and singlet oxygen production, are key factors in its potential therapeutic use (Öncül, Öztürk, & Pişkin, 2022).
Supramolecular Architectures
- Crystal Structure Analysis: Research into the crystal structures of various N-(bromobenzoyl)-substituted benzenesulfonamides, closely related to this compound, has been conducted. These studies focus on understanding the intermolecular interactions and packing patterns, which are crucial for the development of materials with specific physical and chemical properties (Naveen et al., 2017).
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-2-4-10(15)7-12(8)17-20(18,19)13-5-3-9(14)6-11(13)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADFEADXGBRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.